2-Aminopyrimidine-5-carbaldehyde
Overview
Description
2-Aminopyrimidine-5-carbaldehyde is an organic compound with the molecular formula C5H5N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Mechanism of Action
Target of Action
It’s known that pyrimidine-based compounds, such as 2-aminopyrimidine-5-carbaldehyde, are often used in the synthesis of pharmaceutically active compounds .
Mode of Action
The mode of action of this compound involves aromatic nucleophilic substitution reactions. The compound undergoes amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . These reactions are influenced by structural factors of the starting pyrimidine and a high concentration of alkoxide ions .
Biochemical Pathways
The compound is involved in the synthesis of pyrimidine-based compounds, which are precursors of n-heterocyclic systems . These systems are often found in pharmaceutically active compounds .
Pharmacokinetics
The compound’s molecular weight is 12311 Da , which could potentially influence its bioavailability.
Result of Action
The compound’s involvement in the synthesis of pyrimidine-based compounds suggests it may contribute to the biological activity of these compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactions occur under mild and environmentally friendly conditions . Additionally, the presence of alkoxide ions can influence the compound’s reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopyrimidine-5-carbaldehyde typically involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by the substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . Another method involves the reaction of β-diketones (such as acetylacetone or benzoylmethane) with N-cyanoamidines or commercial N-cyanoguanidine (dicyandiamide) in the presence of nickel acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Aminopyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Aromatic nucleophilic substitution (SNAr) reactions are common, especially involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed under mild conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Aminopyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of fused pyrimidines and other heterocyclic compounds.
Biology: It is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research has shown its potential in developing antitrypanosomal and antiplasmodial agents.
Industry: It is utilized in the production of various chemical intermediates and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
- 2-Amino-5-pyrimidinecarboxaldehyde
- 2-Amino-5-cyano-6-mercapto-N-phenylnicotinamide
Uniqueness
2-Aminopyrimidine-5-carbaldehyde is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Its ability to undergo various reactions, such as SNAr, oxidation, and reduction, makes it a versatile building block in organic synthesis .
Properties
IUPAC Name |
2-aminopyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-5-7-1-4(3-9)2-8-5/h1-3H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOYRRAYGKTRAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354332 | |
Record name | 2-Aminopyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120747-84-4 | |
Record name | 2-Aminopyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminopyrimidine-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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